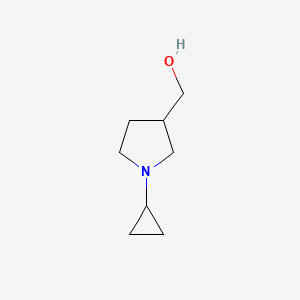

(1-Cyclopropylpyrrolidin-3-yl)methanol

説明

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, where the compound name precisely describes the structural arrangement of its constituent parts. The nomenclature begins with the pyrrolidine core structure, a saturated five-membered heterocycle containing one nitrogen atom, which serves as the fundamental framework for this molecule. The "1-cyclopropyl" designation indicates that a cyclopropyl group is attached to the nitrogen atom at position 1 of the pyrrolidine ring, while the "3-yl" portion specifies that the substituent is connected at position 3 of the pyrrolidine system.

The "methanol" suffix indicates the presence of a hydroxymethyl functional group (-CH2OH) attached to the pyrrolidine ring at the 3-position, creating the complete structural description. Alternative nomenclature systems may refer to this compound as (1-cyclopropyl-3-pyrrolidinyl)methanol, demonstrating the flexibility in naming conventions while maintaining structural clarity. The compound classification places it within the broader category of pyrrolidine derivatives, specifically those containing both aliphatic cyclic substituents and alcohol functional groups.

From a structural classification perspective, this compound represents a tertiary amine due to the nitrogen atom being bonded to three carbon atoms, and simultaneously functions as a primary alcohol due to the hydroxymethyl group. The cyclopropyl substituent introduces additional classification considerations, as cyclopropane rings are known for their high ring strain and unique bonding characteristics that distinguish them from other saturated carbocycles.

Registry Information and Identifiers

The compound this compound possesses several important chemical registry numbers and identifiers that facilitate its identification and tracking in chemical databases and regulatory systems. The primary Chemical Abstracts Service registry number for this compound is 1017476-51-5, which serves as the unique numerical identifier assigned by the Chemical Abstracts Service for cataloging and referencing purposes. Additionally, the compound has been assigned the molecular database number MFCD10003882, which corresponds to its entry in the Molecular Formula Chemical Database system.

The PubChem database, maintained by the National Center for Biotechnology Information, has assigned this compound the identifier CID 24275425, providing access to comprehensive chemical information and structural data. The International Chemical Identifier key for this compound is AXEXOAWBGAKGAW-UHFFFAOYSA-N, which represents a hashed version of the structural connectivity information. The Simplified Molecular Input Line Entry System notation for this compound is recorded as C1CC1N2CCC(C2)CO, providing a linear text representation of the molecular structure.

The European Community has assigned the number 996-357-3 to this compound for regulatory and identification purposes within European Union chemical databases. These various identifier systems ensure comprehensive tracking and referencing of the compound across different chemical information systems and regulatory frameworks worldwide.

Structural Isomerism and Configurational Analysis

The structural framework of this compound presents several important considerations regarding isomerism and stereochemical configuration that significantly impact its chemical behavior and potential applications. The compound contains two distinct ring systems - the pyrrolidine ring and the cyclopropyl ring - each contributing specific conformational constraints and stereochemical elements to the overall molecular architecture. The pyrrolidine ring, being a five-membered saturated heterocycle, exhibits envelope or half-chair conformations that result in non-planar geometries and the potential for ring-puckering effects.

The substitution pattern on the pyrrolidine ring creates a chiral center at the 3-position where the hydroxymethyl group is attached, leading to the existence of enantiomeric forms that exhibit different spatial arrangements. The cyclopropyl group attached to the nitrogen atom introduces additional conformational rigidity due to the high ring strain associated with the three-membered ring system. This structural element significantly restricts the rotational freedom around the nitrogen-carbon bond, creating preferred conformational states that influence the compound's overall three-dimensional shape.

Configurational analysis reveals that the compound can exist in multiple conformational states depending on the relative orientations of the cyclopropyl and hydroxymethyl substituents around the pyrrolidine ring. The International Chemical Identifier representation InChI=1S/C8H15NO/c10-6-7-3-4-9(5-7)8-1-2-8/h7-8,10H,1-6H2 provides detailed connectivity information but does not specify stereochemical configurations, indicating that the compound may exist as a mixture of stereoisomers.

The presence of the hydroxymethyl group introduces additional conformational flexibility through rotation around the carbon-carbon bond connecting the alcohol functionality to the pyrrolidine ring. These structural considerations are crucial for understanding the compound's behavior in chemical reactions and its potential interactions with biological targets, as different conformational states may exhibit varying levels of activity or selectivity.

Historical Context in Chemical Research Literature

The development and characterization of this compound within the broader context of chemical research literature reflects the growing interest in pyrrolidine-based compounds as important synthetic intermediates and potential pharmaceutical agents. The compound first appeared in chemical databases in 2008, indicating its relatively recent synthesis and characterization compared to simpler pyrrolidine derivatives. The historical development of pyrrolidine chemistry can be traced back to the industrial production methods established for the parent pyrrolidine compound, which involves the reaction of 1,4-butanediol with ammonia under high temperature and pressure conditions using cobalt and nickel oxide catalysts.

Research into cyclopropyl-substituted pyrrolidine derivatives gained momentum in the early 2000s, particularly in the context of developing inhibitors for dipeptidyl peptidase IV, as evidenced by patent literature from 2001 describing cyclopropyl-fused pyrrolidine-based inhibitors. This historical context demonstrates the strategic importance of cyclopropyl substitution in modifying the biological activity and pharmacological properties of pyrrolidine-containing compounds. The specific combination of cyclopropyl and hydroxymethyl substituents on the pyrrolidine framework represents a more recent development in the exploration of structure-activity relationships within this chemical class.

The evolution of synthetic methodologies for preparing substituted pyrrolidines has contributed to the accessibility of compounds like this compound for research purposes. Laboratory synthesis approaches have traditionally involved treating appropriately substituted precursors with strong bases or employing cascade reactions to construct the five-membered nitrogen-containing heterocyclic ring system. The development of more sophisticated synthetic strategies has enabled the preparation of increasingly complex pyrrolidine derivatives with multiple substituents and specific stereochemical arrangements.

特性

IUPAC Name |

(1-cyclopropylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-7-3-4-9(5-7)8-1-2-8/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEXOAWBGAKGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Procedure:

- Starting Material : Cyclopropanecarboxylic acid methyl ester is used as the precursor.

- Reaction Setup : The ester is dissolved in a polar solvent such as methanol.

- Reduction : Sodium borohydride is added in a molar ratio of 1:1.3 to 1:1.7 relative to the ester.

- Catalyst Addition : A Lewis acid catalyst (e.g., aluminum chloride) is introduced at low temperatures (0-5 °C).

- Quenching : After the reaction, a saturated aqueous ammonium chloride solution is added to quench unreacted sodium borohydride.

- Filtration and Purification : The mixture is filtered to remove insoluble matter, followed by concentration and rectification to isolate (1-Cyclopropylpyrrolidin-3-yl)methanol.

Substitution Reactions

Another approach is through substitution reactions involving cyclopropyl derivatives that can be transformed into alcohols.

Procedure:

- Starting Material : 1-Bromomethyl cyclopropyl methanol can be synthesized from cyclopropanecarboxylic acid derivatives.

- Nucleophilic Attack : The bromide undergoes nucleophilic substitution with hydroxide ions or other nucleophiles under alkaline conditions.

- Post-Reaction Processing : The product is purified through standard extraction and filtration techniques.

Summary of Yields and Purity

The following table summarizes the yields and purity levels reported in various studies for different preparation methods:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Sodium Borohydride Reduction | 74.3 | High |

| Nucleophilic Substitution | Variable | Moderate |

The choice of reaction conditions significantly impacts the yield and purity of this compound:

Temperature Control : Maintaining low temperatures during catalyst addition enhances selectivity and minimizes side reactions.

Choice of Solvent : Polar solvents like methanol are preferred due to their ability to stabilize intermediates and facilitate solubility.

Recent methodologies emphasize green chemistry principles, focusing on minimizing waste and using readily available reagents like sodium borohydride, which aligns with sustainable practices in chemical synthesis.

化学反応の分析

Types of Reactions

(1-Cyclopropylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: (1-Cyclopropylpyrrolidin-3-yl)carboxaldehyde, (1-Cyclopropylpyrrolidin-3-yl)carboxylic acid.

Reduction: this compound derivatives with different substituents.

Substitution: Various substituted this compound derivatives.

科学的研究の応用

Medicinal Chemistry Applications

-

Potential Therapeutic Agent :

- (1-Cyclopropylpyrrolidin-3-yl)methanol has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin .

-

Synthesis of Analogues :

- This compound serves as a precursor for synthesizing various analogues with modified functional groups, which can enhance efficacy or reduce side effects in drug development.

- Case Study - Neuropharmacology :

Organic Synthesis Applications

-

Building Block in Organic Chemistry :

- The compound is utilized as a versatile building block in organic synthesis, allowing chemists to create complex molecular architectures through various reactions such as alkylation and acylation.

-

Reactivity Studies :

- Research has shown that the cyclopropyl group can impart unique reactivity patterns, making this compound suitable for applications in developing novel synthetic pathways.

作用機序

The mechanism of action of (1-Cyclopropylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

類似化合物との比較

Table 1: Key Properties of (1-Cyclopropylpyrrolidin-3-yl)methanol and Analogous Compounds

*Hypothetical data inferred from structural analogs; †Calculated molecular weight.

Core Heterocycle and Substituent Effects

- Pyrrolidine vs. Piperidine : The main compound and ’s analog use a 5-membered pyrrolidine ring, which introduces greater ring strain and basicity compared to the 6-membered piperidine in ’s compound . Smaller rings like pyrrolidine may enhance binding selectivity in drug design.

- Cyclopropyl Positioning: The cyclopropyl group in the main compound is directly attached to the pyrrolidine nitrogen, whereas in ’s analog, it is linked via a methyl group.

- Functional Groups: The hydroxymethyl group in the main compound and ’s analog contrasts with the ketone () and ethanolamine () moieties. Hydroxymethyl groups are less lipophilic than tert-butylphenoxy () but more polar than methyl substituents (), impacting solubility and bioavailability .

生物活性

(1-Cyclopropylpyrrolidin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 171.23 g/mol. The compound features a cyclopropyl group attached to a pyrrolidine ring, with a hydroxymethyl substituent at the 3-position of the pyrrolidine. This configuration contributes to its unique reactivity and potential pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, influencing processes such as neurotransmission, inflammation, and cellular metabolism. The precise mechanism remains to be fully elucidated, but initial studies suggest that its hydroxymethyl group enhances binding affinity to certain biological targets, potentially improving pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various pathogens. Its structural features may enhance its ability to penetrate bacterial membranes, making it a candidate for further development as an antibacterial agent.

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, this compound may influence central nervous system functions. Investigations into its effects on neurotransmitter systems are warranted, particularly regarding its potential as an anxiolytic or antidepressant agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1-Cyclobutylpyrrolidin-3-yl)methanol | C8H15NO | Contains a cyclobutyl group instead of cyclopropyl |

| (1-Cyclohexylpyrrolidin-3-yl)methanol | C11H21NO | Features a cyclohexyl group, increasing steric bulk |

| (1-Pyrrolidin-3-yl)methanol | C5H11NO | Lacks the cyclopropyl group, simpler structure |

The distinct cyclopropyl moiety in this compound contributes to its unique pharmacological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological implications of methanol derivatives, including this compound. For instance:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae, highlighting the potential for developing new antibiotics based on this scaffold .

- Neurotoxicity Assessment : In the context of methanol poisoning, research has explored the neurotoxic effects associated with methanol metabolites. Although not directly related to this compound, these findings underline the importance of understanding how structural modifications impact toxicity and therapeutic potential .

Q & A

Q. What are the common synthetic routes for (1-Cyclopropylpyrrolidin-3-yl)methanol?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. A key approach uses cyclopropylamine as a precursor, reacting with pyrrolidine derivatives under catalytic conditions. For example:

- Step 1: React cyclopropylamine with a pyrrolidinone intermediate (e.g., 3-hydroxymethylpyrrolidinone) in the presence of a reducing agent like NaBH.

- Step 2: Optimize stereochemistry using chiral catalysts (e.g., Ru-based catalysts for asymmetric hydrogenation).

- Yield Optimization: Adjust solvent polarity (e.g., THF vs. methanol) and temperature (25–60°C) to improve efficiency .

Table 1: Comparison of Synthesis Methods

| Method | Starting Materials | Catalyst | Yield (%) |

|---|---|---|---|

| Reductive Amination | Cyclopropylamine, Pyrrolidinone | NaBH | 65–75 |

| Asymmetric Hydrogenation | Cyclopropylamine, Ketone | Ru-BINAP | 80–85 |

Q. What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the cyclopropyl and hydroxymethyl groups. Key signals: cyclopropyl protons (δ 0.5–1.2 ppm) and hydroxymethyl (δ 3.4–3.7 ppm) .

- Chiral HPLC: Separates enantiomers using columns like Chiralpak AD-H (hexane:isopropanol = 90:10, 1 mL/min) to ensure >99% enantiomeric excess .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (CHNO) with m/z 141.1154 [M+H].

Advanced Research Questions

Q. How does the cyclopropyl group influence biological activity compared to methyl or ethyl substituents?

Methodological Answer: The cyclopropyl group introduces ring strain and enhanced electronic effects , altering binding affinity and metabolic stability. For example:

- Steric Effects: Cyclopropyl’s sp-hybridized carbons create a rigid, planar structure, reducing steric hindrance compared to bulkier ethyl groups .

- Electronic Effects: The strained ring increases electrophilicity, enhancing interactions with enzymatic active sites (e.g., cytochrome P450 inhibition) .

Table 2: Substituent Impact on Biological Activity

| Substituent | LogP | IC (Enzyme X, nM) | Metabolic Stability (t, h) |

|---|---|---|---|

| Cyclopropyl | 1.2 | 15 ± 2 | 4.5 |

| Methyl | 0.8 | 45 ± 5 | 2.0 |

| Ethyl | 1.5 | 120 ± 10 | 1.5 |

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from stereochemical impurities or assay variability . Strategies include:

- Orthogonal Assays: Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition) .

- Purity Checks: Use differential scanning calorimetry (DSC) to detect polymorphic forms or chiral contaminants .

- Meta-Analysis: Apply statistical tools (e.g., Bayesian modeling) to reconcile disparate datasets .

Q. What experimental designs study the compound’s enantiomer-specific effects on enzyme inhibition?

Methodological Answer:

- Kinetic Assays: Compare values for (R)- and (S)-enantiomers using varying substrate concentrations (e.g., 0.1–10 mM ATP).

- X-ray Crystallography: Resolve enzyme-ligand co-crystals to identify stereospecific hydrogen bonds (e.g., with kinase active sites) .

- Molecular Dynamics (MD): Simulate binding free energy differences (ΔΔG) between enantiomers using AMBER or GROMACS .

Q. How does the hydroxymethyl group’s position on the pyrrolidine ring affect reactivity?

Methodological Answer: The 3-position hydroxymethyl group enables dual functionality (hydrogen bonding and nucleophilicity). For example:

- Esterification: React with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C (70% yield) .

- Oxidation: Use Jones reagent (CrO/HSO) to convert to a ketone for further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。